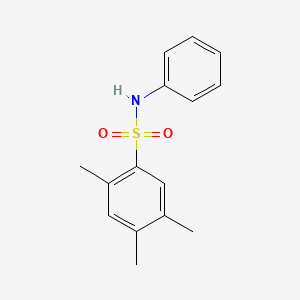
2,4,5-trimethyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This compound is notable for its unique structural features, which include three methyl groups and a phenyl group attached to the benzenesulfonamide core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with aniline (phenylamine). The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2,4,5-trimethylbenzenesulfonyl chloride+aniline→2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated sulfonamide derivative.
Scientific Research Applications
2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit enzymes or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-n-phenyl-1-benzenesulfonamide
- 4-methyl-n-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
2,4,5-trimethyl-n-phenyl-1-benzenesulfonamide is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-11-9-13(3)15(10-12(11)2)19(17,18)16-14-7-5-4-6-8-14/h4-10,16H,1-3H3 |
InChI Key |
PXUUCLLQTJTLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















